LogP Differentiation: 4-(2-Bromo-3-chlorobenzyl)morpholine Exhibits Lower Lipophilicity than Its 5-Chloro Regioisomer
In silico predictions indicate that 4-(2-Bromo-3-chlorobenzyl)morpholine has a calculated cLogP of 1.183, which is approximately 2.05 log units lower than the cLogP of 3.235 reported for the closely related analog 4-(2-bromo-5-chlorophenyl)morpholine [1][2]. This substantial difference in lipophilicity translates to an estimated >100-fold difference in octanol-water partition coefficient, which can significantly impact membrane permeability, aqueous solubility, and off-target binding profiles in biological assays [1].
| Evidence Dimension | Calculated logP (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.183 |
| Comparator Or Baseline | 4-(2-bromo-5-chlorophenyl)morpholine: cLogP = 3.235 |
| Quantified Difference | ΔcLogP = 2.052 (lower for target compound) |
| Conditions | Predicted physicochemical property; computational model |
Why This Matters
Lower logP suggests potentially improved aqueous solubility and reduced non-specific binding, a critical differentiator when selecting building blocks for lead optimization in medicinal chemistry.
- [1] ChemExper Chemical Directory. Search Chemicals entry for 4-(2-Bromo-3-chlorobenzyl)morpholine showing cLogP: 1.183 and Polar surface: 20.23. View Source
- [2] Chembase.cn. 4-(2-bromo-5-chlorophenyl)morpholine entry, Log P: 3.2355866. View Source
